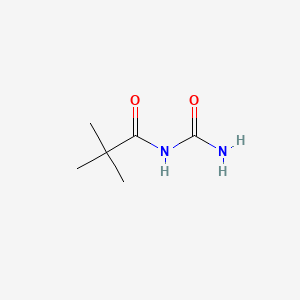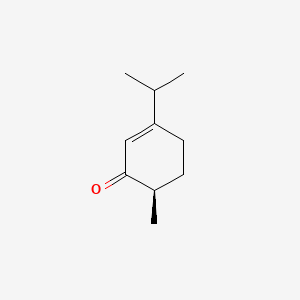
6-Methyl-3-propan-2-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- typically involve large-scale oxidation processes using chromium trioxide or other oxidizing agents in the presence of suitable solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives at the carbonyl group.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the flavor and fragrance industry due to its characteristic minty odor.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also modulate various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-:
3-Methyl-2-cyclohexen-1-one: This compound has a similar cyclic structure but differs in the position of the double bond and the methyl group.
Uniqueness
2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its characteristic minty odor and its presence in various essential oils make it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
23733-65-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
RLYSXAZAJUMULG-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=CC1=O)C(C)C |
Kanonische SMILES |
CC1CCC(=CC1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


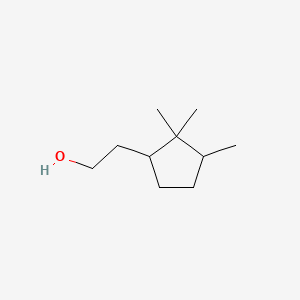
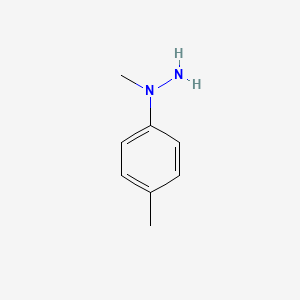
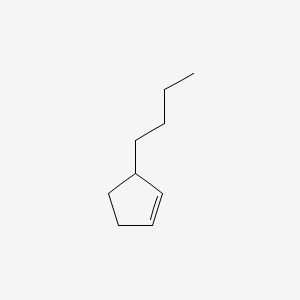
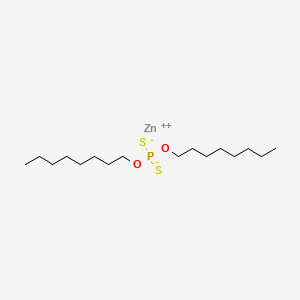
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
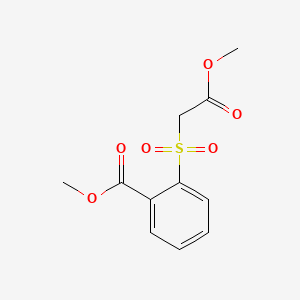
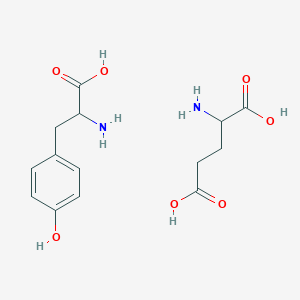
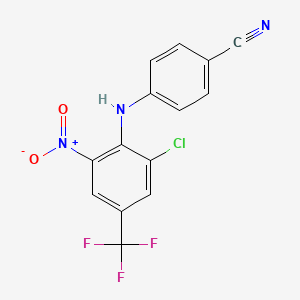
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
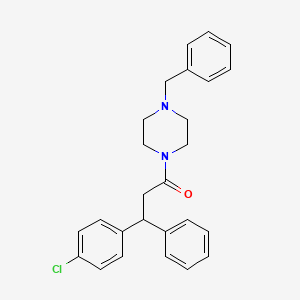
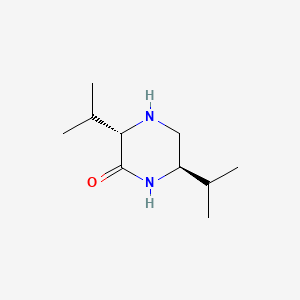
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
